molecular formula C14H18N4O2S2 B2422359 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide CAS No. 1286728-85-5

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2422359
CAS No.: 1286728-85-5
M. Wt: 338.44
InChI Key: SRKGCHYSAYYEEX-UHFFFAOYSA-N
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Description

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amine reagents.

    Attachment of the Isopropyl and Thienyl Groups: These groups can be introduced through alkylation reactions, where the isothiazole ring is treated with isopropyl halides and thienyl derivatives under basic conditions.

    Formation of the Dicarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted isothiazole derivatives with various functional groups.

Scientific Research Applications

4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials, including conductive polymers and organic semiconductors.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide: shares similarities with other isothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl and thienyl groups, which can impart distinct chemical and biological properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-3-N-propan-2-yl-5-N-(2-thiophen-2-ylethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-8(2)17-13(19)11-10(15)12(22-18-11)14(20)16-6-5-9-4-3-7-21-9/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKGCHYSAYYEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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